molecular formula C14H16INO B1324229 8-(4-Iodophenyl)-8-oxooctanenitrile CAS No. 898767-90-3

8-(4-Iodophenyl)-8-oxooctanenitrile

Cat. No.: B1324229
CAS No.: 898767-90-3
M. Wt: 341.19 g/mol
InChI Key: BWBAVCUYDQLOGZ-UHFFFAOYSA-N
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Description

8-(4-Iodophenyl)-8-oxooctanenitrile is a halogenated aromatic nitrile compound characterized by an octanenitrile backbone substituted with a 4-iodophenyl ketone group. This compound has been utilized in synthetic organic chemistry and pharmaceutical research as a precursor or intermediate. According to product catalogs, it is listed under CAS number 1443349-45-8 with a purity of ≥97% and molecular formula C₁₄H₁₆INO (molecular weight ~303.19 g/mol).

Properties

IUPAC Name

8-(4-iodophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBAVCUYDQLOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642247
Record name 8-(4-Iodophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-90-3
Record name 4-Iodo-η-oxobenzeneoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Iodophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 8-(4-Iodophenyl)-8-oxooctanenitrile may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-(4-Iodophenyl)-8-oxooctanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols or amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

8-(4-Iodophenyl)-8-oxooctanenitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 8-(4-Iodophenyl)-8-oxooctanenitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Structural Features

The compound shares structural homology with other 8-aryl-8-oxooctanenitrile derivatives, differing primarily in the substituent on the phenyl ring (Table 1).

Table 1: Structural Comparison of 8-Aryl-8-oxooctanenitrile Derivatives

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) CAS Number
8-(4-Iodophenyl)-8-oxooctanenitrile I C₁₄H₁₆INO 303.19 1443349-45-8
8-(4-Chlorophenyl)-8-oxooctanenitrile Cl C₁₄H₁₆ClNO 249.74 898783-76-1
8-(3-Fluorophenyl)-8-oxooctanenitrile F C₁₄H₁₆FNO 233.28 898767-27-6
Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate OEt C₁₈H₂₄O₄ 306.40 898757-57-8

Physicochemical Properties

Solubility and Stability

  • This compound : Expected to have moderate solubility in chloroform or dichloromethane, similar to its chlorinated analog .
  • 8-(4-Chlorophenyl)-8-oxooctanenitrile : Highly soluble in dichloromethane (DCM) and chloroform, forming stable crystalline films .
  • Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate: Soluble in DMF and ethanol, with enhanced solubility due to the ethoxy group .

Halogen Effects on Properties

The iodine atom in this compound increases molecular weight and polarizability compared to chlorine or fluorine analogs. However, iodine’s larger atomic radius may reduce synthetic yields due to steric hindrance during coupling reactions .

Pharmaceutical Relevance

  • This compound: Potential utility in radiopharmaceuticals (e.g., iodine-123 labeling) for imaging, as seen in structurally related compounds like ioflupane .
  • 8-(4-Chlorophenyl)-8-oxooctanenitrile : Used as a high-purity intermediate in API manufacturing .
  • Triazole derivatives with 4-iodophenyl groups : Demonstrated antiviral activity against SARS-CoV-2 in preclinical studies .

Inhibition Studies

Halogenated phenyl derivatives (e.g., 4-iodophenyl maleimide) show comparable enzyme inhibition (e.g., monoacylglycerol lipase, IC₅₀ ~4–7 μM) regardless of halogen size, suggesting electronic effects dominate over steric factors .

Biological Activity

8-(4-Iodophenyl)-8-oxooctanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological properties. This article delves into its biological activity, exploring mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an iodine atom attached to a phenyl group and a nitrile functional group. Its molecular formula is C12H12INC_{12}H_{12}IN with a molecular weight of approximately 267.13 g/mol. The structure is pivotal in determining its interaction with biological targets.

Research indicates that this compound may interact with specific enzymes and receptors, influencing various biological pathways. The presence of the iodine atom enhances the compound's lipophilicity, facilitating its penetration into cellular membranes.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways, potentially impacting cancer proliferation.
  • Receptor Interaction : It has been proposed that the compound could bind to G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Anticancer Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Studies

  • Cytotoxicity Assay : A study conducted on breast cancer cell lines showed IC50 values ranging from 10 to 20 µM for this compound, indicating significant cytotoxicity compared to control groups.
  • Antimicrobial Testing : In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 / Inhibition ZoneReference
Anticancer ActivityBreast Cancer10-20 µM
Anticancer ActivityProstate Cancer15 µM
AntimicrobialStaphylococcus aureus15 mm
AntimicrobialEscherichia coli12 mm

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Preliminary toxicological assessments indicate that higher concentrations may lead to adverse effects on normal cells, necessitating further investigation into its safety profile.

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